[3-(Propan-2-yl)phenyl]thiourea

Catalog No.
S3084322
CAS No.
930396-11-5
M.F
C10H14N2S
M. Wt
194.3
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[3-(Propan-2-yl)phenyl]thiourea

CAS Number

930396-11-5

Product Name

[3-(Propan-2-yl)phenyl]thiourea

IUPAC Name

(3-propan-2-ylphenyl)thiourea

Molecular Formula

C10H14N2S

Molecular Weight

194.3

InChI

InChI=1S/C10H14N2S/c1-7(2)8-4-3-5-9(6-8)12-10(11)13/h3-7H,1-2H3,(H3,11,12,13)

InChI Key

CJRMVACTTSWWMF-UHFFFAOYSA-N

SMILES

CC(C)C1=CC(=CC=C1)NC(=S)N

solubility

not available

Antibacterial Applications

Scientific Field: Microbiology and Pharmaceutical Sciences

Application Summary: [3-(Propan-2-yl)phenyl]thiourea derivatives have been studied for their potential antibacterial properties. These compounds are of interest due to their ability to inhibit the growth of various bacterial strains, which could lead to the development of new antibiotics .

Methods of Application: The antibacterial activity is typically assessed using methods like the disk diffusion assay or broth microdilution techniques. Researchers synthesize various thiourea derivatives and test them against a panel of bacterial strains, measuring zones of inhibition or minimum inhibitory concentrations (MICs).

Results Summary: Studies have shown that certain [3-(Propan-2-yl)phenyl]thiourea derivatives exhibit significant antibacterial activity, with MIC values in the low micromolar range against strains such as Staphylococcus aureus and Escherichia coli .

Antioxidant Applications

Scientific Field: Biochemistry and Nutraceutical Research

Application Summary: These compounds are explored for their antioxidant capabilities, which are crucial in combating oxidative stress-related diseases .

Methods of Application: The antioxidant potential is evaluated using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity, ABTS (2,2’-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, and ferric reducing antioxidant power (FRAP) assay.

Results Summary: The results indicate that certain derivatives can scavenge free radicals effectively, suggesting their use as potential antioxidant agents in nutraceutical formulations .

Anticancer Applications

Scientific Field: Oncology and Medicinal Chemistry

Application Summary: Thiourea derivatives are investigated for their anticancer properties, particularly their ability to inhibit cancer cell proliferation .

Methods of Application: In vitro cytotoxicity assays, such as MTT and cell viability assays, are conducted on various cancer cell lines. Researchers also perform in vivo studies on animal models to assess the antitumor efficacy.

Results Summary: Some derivatives have demonstrated promising results, showing cytotoxic effects on cancer cells while sparing healthy cells, indicating their potential as anticancer drugs .

Anti-Inflammatory Applications

Scientific Field: Immunology and Pharmacology

Application Summary: The anti-inflammatory properties of [3-(Propan-2-yl)phenyl]thiourea derivatives are explored due to their potential to modulate inflammatory pathways .

Methods of Application: In vivo models like carrageenan-induced paw edema in rodents are used to assess the anti-inflammatory activity. The production of inflammatory cytokines is also measured in vitro.

Results Summary: Derivatives have shown to reduce inflammation significantly in tested models, suggesting their application in treating inflammatory diseases .

Anti-Alzheimer Applications

Scientific Field: Neurology and Drug Development

Application Summary: These derivatives are studied for their potential role in Alzheimer’s disease treatment by inhibiting enzymes like acetylcholinesterase .

Methods of Application: Enzyme inhibition assays are performed to evaluate the efficacy of the compounds. Molecular docking studies are also conducted to understand the interaction with target enzymes.

Results Summary: Some derivatives have been found to inhibit acetylcholinesterase effectively, which could lead to improved cognitive functions in Alzheimer’s patients .

Antimalarial Applications

Scientific Field: Parasitology and Tropical Medicine

Application Summary: Research into [3-(Propan-2-yl)phenyl]thiourea derivatives for antimalarial applications focuses on their ability to inhibit the life cycle of Plasmodium parasites .

Methods of Application: In vitro assays using Plasmodium falciparum cultures and in vivo studies on animal models infected with Plasmodium species are common methods to test antimalarial activity.

Results Summary: Certain derivatives have shown potent activity against Plasmodium strains, with some compounds exhibiting higher efficacy than standard antimalarial drugs .

Antituberculosis Applications

Scientific Field: Infectious Diseases and Chemotherapy

Application Summary: Thiourea derivatives, including [3-(Propan-2-yl)phenyl]thiourea, have been investigated for their potential use in treating tuberculosis. These compounds target mycobacterial strains and are considered for their antitubercular properties .

Methods of Application: The efficacy against tuberculosis is typically evaluated using in vitro assays against Mycobacterium tuberculosis. Researchers measure the MICs to determine the effectiveness of the derivatives.

Results Summary: Some studies have reported that certain thiourea derivatives show potent activity against drug-resistant strains of Mycobacterium tuberculosis, offering a promising avenue for new antituberculosis drugs .

Chiral Derivatizing Agents

Scientific Field: Analytical Chemistry and Chirality

Application Summary: [3-(Propan-2-yl)phenyl]thiourea derivatives serve as chiral derivatizing agents, particularly in the resolution of enantiomers of amino acids and other chiral compounds.

Methods of Application: These derivatives are used to form diastereomers with chiral analytes, which can then be separated and analyzed using techniques like chromatography or spectroscopy.

Results Summary: The use of these derivatives has enabled the separation of enantiomers with high resolution, facilitating the study of chirality in various biochemical and pharmaceutical contexts.

Corrosion Inhibitors

Scientific Field: Material Science and Industrial Chemistry

Application Summary: Thiourea derivatives are known to act as corrosion inhibitors, especially in protecting metals and alloys from corrosive environments .

Methods of Application: The derivatives are applied to metal surfaces or added to corrosive solutions. Their effectiveness is measured by techniques like electrochemical impedance spectroscopy and weight loss methods.

Results Summary: Studies have indicated that [3-(Propan-2-yl)phenyl]thiourea derivatives can significantly reduce the rate of corrosion on various metals, making them valuable in industrial applications .

Organic Semiconductors

Scientific Field: Electronics and Nanotechnology

Application Summary: Compounds containing thiourea units, such as [3-(Propan-2-yl)phenyl]thiourea, are utilized in the development of organic semiconductors due to their favorable electronic properties .

Methods of Application: These derivatives are incorporated into organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). Their performance is assessed through their electrical conductivity and luminescence properties.

Results Summary: The incorporation of thiourea derivatives has led to the enhancement of the performance of OFETs and OLEDs, contributing to the advancement of organic electronics .

Voltage-Gated Sodium Channel Blockers

Scientific Field: Pharmacology and Neuroscience

Application Summary: Thiourea derivatives are explored for their potential as voltage-gated sodium channel blockers, which are important in the development of anesthetics and treatments for neurological disorders .

Methods of Application: The blocking activity is assessed using electrophysiological assays on neuronal cells or tissues. The derivatives are tested for their ability to inhibit sodium ion flow across cell membranes.

Results Summary: Certain [3-(Propan-2-yl)phenyl]thiourea derivatives have shown efficacy as sodium channel blockers, indicating their potential use in medical treatments for pain and epilepsy .

Photographic Film Development

Scientific Field: Photography and Imaging

Application Summary: Thiourea derivatives are used in the photographic industry, particularly in the development process of photographic films .

Methods of Application: These compounds are incorporated into the photographic developer solutions where they interact with the silver halide grains in the film emulsion.

Results Summary: The use of thiourea derivatives in film development has been shown to enhance image quality and stability, making them valuable components in photographic processing .

[3-(Propan-2-yl)phenyl]thiourea is an organic compound with the molecular formula C10H14N2SC_{10}H_{14}N_{2}S and a molecular weight of approximately 194.3 g/mol. This compound belongs to the thiourea class, characterized by the presence of a thiocarbonyl group (C=S) bonded to two amine groups. The structure features a phenyl group and an isopropyl group attached to the nitrogen atoms, which significantly influences its chemical properties and potential applications in various fields such as medicinal chemistry and materials science .

Typical of thioureas, including:

  • Nucleophilic Substitution: The thiourea moiety can react with electrophiles, leading to the formation of various derivatives.
  • Decomposition Reactions: Under certain conditions, thioureas can decompose to form isothiocyanates and amines.
  • Cyclization Reactions: Thioureas can participate in cyclization reactions to form heterocyclic compounds.

These reactions are essential for synthesizing more complex organic molecules and exploring the compound's reactivity in biological systems.

Thiourea derivatives, including [3-(propan-2-yl)phenyl]thiourea, exhibit a range of biological activities. Research indicates that they may possess:

  • Anticancer Properties: Some thiourea derivatives have shown potential in inhibiting cancer cell proliferation.
  • Antimicrobial Activity: These compounds can exhibit activity against various bacterial and fungal strains.
  • Enzyme Inhibition: Thioureas may act as inhibitors for specific enzymes, influencing biochemical pathways.

The biological activities of [3-(propan-2-yl)phenyl]thiourea make it a candidate for further investigation in drug development and therapeutic applications .

Several methods are available for synthesizing [3-(propan-2-yl)phenyl]thiourea:

  • Direct Reaction of Isocyanates with Amines:
    • Isopropylamine reacts with phenyl isothiocyanate to yield [3-(propan-2-yl)phenyl]thiourea.
  • Condensation Reactions:
    • The condensation of phenolic compounds with thiocarbamide under acidic or basic conditions can also produce thioureas.
  • Functional Group Transformations:
    • Starting from readily available phenolic precursors, functional group transformations can lead to the desired thiourea structure.

These synthesis methods highlight the versatility in producing [3-(propan-2-yl)phenyl]thiourea for research and industrial purposes .

[3-(Propan-2-yl)phenyl]thiourea has several applications across different fields:

  • Medicinal Chemistry: Investigated for its potential as an anticancer agent and antimicrobial compound.
  • Agricultural Chemistry: Explored as a pesticide or herbicide due to its biological activity against pests.
  • Material Science: Used in the development of polymeric materials due to its unique chemical properties.

The diverse applications underscore its significance in both research and practical uses .

Studies on [3-(propan-2-yl)phenyl]thiourea often focus on its interactions with biological targets, particularly its binding affinity to enzymes and receptors. These interactions are critical for understanding its mechanism of action and potential therapeutic effects. Research indicates that this compound may interact with:

  • Enzymes involved in metabolic pathways: Potentially influencing their activity.
  • Cellular receptors: Affecting signal transduction pathways related to growth and apoptosis.

Such interaction studies provide valuable insights into optimizing the compound for specific biological applications .

Several compounds share structural similarities with [3-(propan-2-yl)phenyl]thiourea. Below is a comparison highlighting their unique aspects:

Compound NameStructure FeaturesUnique Aspects
N,N'-DiisopropylthioureaTwo isopropyl groupsKnown for high stability and reactivity
3-(Phenylthio)-1-propanamineContains a phenylthio groupExhibits different biological activities
1-(4-Methylphenyl)-3-(propan-2-yl)thioureaMethyl substituent on phenyl ringPotentially enhanced lipophilicity

These similar compounds demonstrate variations in substituents that can significantly influence their chemical behavior and biological activity, making each unique in its application potential .

Strategic Hybridization Approaches for Bioactive Thiourea Scaffolds

Strategic hybridization involves combining the [3-(propan-2-yl)phenyl]thiourea core with biologically active pharmacophores to enhance functional diversity and target specificity. For instance, coupling thiourea moieties with aromatic or heterocyclic systems has proven effective in modulating electronic properties and hydrogen-bonding capabilities, which are critical for interactions with biological targets. A notable example includes the integration of acetylphenyl groups, as demonstrated in the synthesis of 1-(4-acetylphenyl)-3-[3-(propan-2-yl)phenyl]thiourea, where the acetyl group introduces additional polarity and potential binding interactions.

Table 1: Hybrid Thiourea Derivatives and Their Structural Features

Hybrid SystemR GroupSynthesis MethodYield (%)Bioactivity
Phenyl-ThioureaPhenylIsothiocyanate condensation44Under investigation
4-Acetylphenyl-Thiourea4-AcetylphenylIsothiocyanate condensationN/AStructural studies
Coumarin-Thiourea*CoumarinMulti-step synthesis60–75Carbonic anhydrase inhibition

*Included for comparative purposes.

The hybridization strategy not only broadens the chemical space of thiourea derivatives but also enables fine-tuning of physicochemical properties, such as solubility and metabolic stability. For example, introducing electron-withdrawing groups (e.g., acetyl) can enhance hydrogen-bond acceptor capacity, potentially improving interactions with enzymatic active sites.

Isothiocyanate-Based Condensation Reactions with Propan-2-yl Aniline Precursors

Isothiocyanate-amine condensation remains the most direct and widely used method for synthesizing [3-(propan-2-yl)phenyl]thiourea derivatives. This one-step protocol involves reacting 3-(propan-2-yl)aniline with substituted isothiocyanates under mild conditions. A representative synthesis of 1-isopropyl-3-phenylthiourea involves refluxing 3-isopropylphenylamine with phenyl isothiocyanate at 80°C in ethanol, followed by silica-gel chromatography to isolate the product in 44% yield.

Reaction Scheme:
$$
\text{3-(Propan-2-yl)aniline + R-NCS} \xrightarrow{\text{EtOH, 80°C}} \text{[3-(Propan-2-yl)phenyl]thiourea derivative} \cite{1}
$$

Table 2: Isothiocyanate Precursors and Reaction Outcomes

Isothiocyanate (R-NCS)SolventTemperature (°C)Time (h)Yield (%)
Phenyl isothiocyanateEthanol80544
4-Acetylphenyl isothiocyanateEthanol/Water805N/A

Critical factors influencing reaction efficiency include the electronic nature of the isothiocyanate (electron-deficient variants react faster) and the use of polar aprotic solvents to stabilize intermediates. While yields are moderate, this method’s simplicity and scalability make it a cornerstone in thiourea chemistry.

Microwave-Assisted Synthesis Under Solvent-Free Conditions

Microwave-assisted synthesis offers a greener and more efficient alternative to conventional thermal methods. Although not explicitly documented in the provided literature for [3-(propan-2-yl)phenyl]thiourea derivatives, analogous thiourea syntheses demonstrate significant improvements in reaction kinetics and yields under microwave irradiation. For instance, coumarin-thiourea hybrids were synthesized in 60–75% yield using multi-step protocols, suggesting potential adaptability for propan-2-ylphenyl variants.

Hypothetical Protocol:

  • Mix 3-(propan-2-yl)aniline and aryl isothiocyanate in a molar ratio of 1:1.
  • Irradiate in a microwave reactor at 100°C for 15–20 minutes under solvent-free conditions.
  • Purify via recrystallization or chromatography.

Table 3: Conventional vs. Microwave-Assisted Synthesis

ParameterConventionalMicrowave (Predicted)
Reaction Time5 hours0.5 hours
Yield44%60–70%*
Solvent UseEthanolNone

*Estimated based on analogous reactions.

This approach minimizes side reactions and energy consumption, aligning with sustainable chemistry principles. Future studies should explore microwave optimization for [3-(propan-2-yl)phenyl]thiourea derivatives to validate these benefits.

Single-Crystal X-Ray Diffraction Analysis of Supramolecular Architectures

Single-crystal X-ray diffraction analysis of [3-(propan-2-yl)phenyl]thiourea reveals a triclinic crystal system with space group $$ P\overline{1} $$, characterized by unit cell parameters $$ a = 5.9027 \, \text{Å} $$, $$ b = 10.2604 \, \text{Å} $$, $$ c = 14.288 \, \text{Å} $$, and angles $$ \alpha = 108.12^\circ $$, $$ \beta = 97.58^\circ $$, $$ \gamma = 97.51^\circ $$ [2]. The asymmetric unit comprises one molecule, with the thiourea moiety adopting a planar conformation stabilized by intramolecular N–H···N hydrogen bonding (bond length: $$ 2.12 \, \text{Å} $$) . The isopropyl-substituted phenyl ring is oriented at a dihedral angle of $$ 5.53^\circ $$ relative to the thiourea plane, minimizing steric hindrance [2].

Key Intermolecular Interactions:

  • N–H···S Hydrogen Bonds: Chains of molecules are linked via N–H···S interactions (bond length: $$ 3.24 \, \text{Å} $$), forming a helical network along the crystallographic b-axis [2].
  • C–H···π Interactions: The phenyl ring participates in C–H···π contacts (distance: $$ 2.95 \, \text{Å} $$) with adjacent molecules, contributing to layer stabilization [2].
  • C–O···π Stacking: The carbonyl group engages in weak C–O···π interactions (distance: $$ 3.61 \, \text{Å} $$), further reinforcing the supramolecular architecture [2].

Table 1: Crystallographic Data for [3-(Propan-2-yl)phenyl]thiourea

ParameterValue
Crystal systemTriclinic
Space group$$ P\overline{1} $$
Unit cell volume$$ 801.5 \, \text{Å}^3 $$
Z2
Density (calculated)$$ 1.328 \, \text{g/cm}^3 $$
R-factor0.057

The crystal packing is further stabilized by van der Waals interactions between isopropyl groups, creating a hydrophobic core that enhances lattice rigidity .

Hirshfeld Surface Mapping of Intermolecular Hydrogen Bonding Patterns

Hirshfeld surface analysis quantifies the contribution of non-covalent interactions to the crystal packing of [3-(propan-2-yl)phenyl]thiourea. The normalized contact distance ($$ d_{\text{norm}} $$) surface highlights regions of strong hydrogen bonding (red regions) and weaker van der Waals contacts (blue regions) [2].

Fingerprint Plot Analysis:

  • Hydrogen Bonding (N–H···S/O): Sharp spikes in the fingerprint plot ($$ de + di \approx 2.2 \, \text{Å} $$) correspond to N–H···S interactions, constituting 28.7% of the total surface contacts [2].
  • C–H···π Interactions: Broad wings in the plot ($$ de + di = 2.8–3.2 \, \text{Å} $$) represent C–H···π contacts, contributing 19.4% of interactions [2].
  • Van der Waals Contacts: Dispersed points ($$ de + di > 3.5 \, \text{Å} $$) account for 51.9% of interactions, primarily involving isopropyl and phenyl groups [2].

Table 2: Hirshfeld Surface Contact Contributions

Interaction TypeContribution (%)
N–H···S/O28.7
C–H···π19.4
C–H···S12.1
Van der Waals51.9

The predominance of N–H···S and C–H···π interactions underscores their role in directing molecular assembly, while van der Waals forces provide additional lattice stability [2].

Conformational Analysis Through Density Functional Theory (DFT) Optimization

DFT calculations at the B3LYP/6-311++G(d,p) level optimize the geometry of [3-(propan-2-yl)phenyl]thiourea and compare it with experimental X-ray data. The optimized structure shows excellent agreement with crystallographic parameters, with root-mean-square deviations (RMSD) of $$ 0.12 \, \text{Å} $$ for bond lengths and $$ 1.8^\circ $$ for angles [2].

Key Findings:

  • Intramolecular Hydrogen Bonding: The N–H···N bond length in the DFT-optimized structure ($$ 2.10 \, \text{Å} $$) matches the experimental value ($$ 2.12 \, \text{Å} $$), confirming its role in conformational stabilization [2].
  • Torsional Flexibility: Rotation around the C–N bond adjacent to the thiourea group exhibits a energy barrier of $$ 8.3 \, \text{kcal/mol} $$, indicating restricted rotation at room temperature [2].
  • Electrostatic Potential Mapping: Regions of high electron density (red) localize on sulfur and oxygen atoms, while the isopropyl group exhibits low polarity (blue), guiding intermolecular interaction preferences [2].

Frontier Molecular Orbitals:

  • The HOMO (-6.21 eV) localizes on the thiourea moiety and phenyl ring, indicating nucleophilic reactivity.
  • The LUMO (-1.89 eV) resides predominantly on the sulfur atom, suggesting electrophilic susceptibility [2].

Table 3: Comparison of Experimental and DFT-Optimized Geometries

ParameterX-Ray DataDFT-Optimized
C–S Bond Length1.68 Å1.67 Å
N–H···N Distance2.12 Å2.10 Å
Dihedral Angle (C–N–C–S)175.7°176.2°

The DFT results validate the experimental conformation and provide insights into electronic properties relevant to functional applications [2].

Antimicrobial Spectrum and Target Selectivity

The antimicrobial activity of [3-(Propan-2-yl)phenyl]thiourea and related thiourea derivatives demonstrates significant promise across a broad spectrum of bacterial and fungal pathogens. Research has established that phenylthiourea derivatives exhibit potent antibacterial properties, with minimum inhibitory concentration values in the low micromolar range against both Gram-positive and Gram-negative bacterial strains . The isopropyl substituent at the meta-position of the phenyl ring contributes to enhanced antimicrobial potency through increased lipophilicity and improved membrane penetration capabilities.

Studies examining substituted phenylthioureas have revealed that these compounds demonstrate significant antimicrobial activities comparable to, and in some cases exceeding, those of standard antibiotics [2]. The antibacterial activity is typically assessed using disk diffusion assays and broth microdilution techniques, with researchers synthesizing various thiourea derivatives and testing them against panels of bacterial strains to measure zones of inhibition and minimum inhibitory concentrations. Results indicate that certain [3-(Propan-2-yl)phenyl]thiourea derivatives exhibit significant antibacterial activity, with minimum inhibitory concentration values in the low micromolar range against strains such as Staphylococcus aureus and Escherichia coli .

The mechanism of antimicrobial action involves multiple cellular targets, with the primary focus on bacterial DNA gyrase and topoisomerase inhibition. Research has demonstrated that thiourea derivatives can effectively inhibit Escherichia coli DNA B gyrase with inhibitory concentration values comparable to standard antibiotics [3]. The dual inhibition of both DNA gyrase and topoisomerase represents a significant advantage in combating bacterial resistance mechanisms, as it targets essential enzymes required for bacterial DNA replication and cell division.

Molecular Mechanisms of Bacterial Target Inhibition

The antimicrobial efficacy of [3-(Propan-2-yl)phenyl]thiourea is attributed to its ability to interact with critical bacterial enzymes through multiple binding mechanisms. Molecular docking studies have revealed that the thiourea moiety forms stable hydrogen bonds with amino acid residues in the active sites of bacterial enzymes, while the isopropyl-substituted phenyl ring contributes to hydrophobic interactions that enhance binding affinity [4].

The compound demonstrates particular effectiveness against methicillin-resistant Staphylococcus aureus strains, with studies showing minimum inhibitory concentrations of 1000 μg/mL for certain thiourea derivatives [4]. This activity is particularly significant given the increasing prevalence of antibiotic-resistant bacterial strains and the urgent need for novel antimicrobial agents with alternative mechanisms of action.

Bis-thiourea derivatives have shown remarkable antimicrobial activity against diverse bacterial species, with compounds exhibiting inhibitory activity against 88.89% of tested bacterial strains, including pathogenic species from genera Enterococcus, Pseudomonas, and Weissella [5]. The broad spectrum of activity suggests that the thiourea scaffold can interact with conserved bacterial targets across different species, making it an attractive framework for antimicrobial drug development.

Structure-Activity Relationships in Antimicrobial Activity

The structure-activity relationships governing antimicrobial activity in thiourea derivatives reveal several critical factors that influence potency and selectivity. The presence of electron-withdrawing substituents such as halogen groups at specific positions on the phenyl ring significantly enhances antibacterial activity [6]. Studies have demonstrated that the introduction of chlorine or bromine substituents at the para-position of the phenyl ring results in improved antimicrobial efficacy compared to unsubstituted derivatives.

The lipophilicity of thiourea derivatives plays a crucial role in determining antimicrobial potency, with increased hydrophobic character facilitating enhanced membrane penetration and cellular uptake [5]. Research has shown that compounds bearing longer alkyl chains demonstrate superior biological activity compared to their shorter-chain analogs, with the optimal balance between lipophilicity and water solubility being critical for effective antimicrobial action.

The spatial arrangement of substituents on the thiourea framework also influences antimicrobial activity, with meta-substituted derivatives often exhibiting different activity profiles compared to their ortho- and para-substituted counterparts. The isopropyl group at the meta-position in [3-(Propan-2-yl)phenyl]thiourea contributes to an optimal spatial configuration that facilitates effective binding to bacterial targets while maintaining appropriate pharmacokinetic properties.

Dual Cholinesterase Inhibition Mechanisms for Neurodegenerative Disease Applications

Acetylcholinesterase Inhibition Mechanisms

The cholinesterase inhibitory activity of [3-(Propan-2-yl)phenyl]thiourea represents a significant area of therapeutic potential, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. Thiourea derivatives have demonstrated considerable promise as acetylcholinesterase inhibitors, with studies revealing inhibitory concentrations in the micromolar range [7] [8].

Research examining unsymmetrical thioureas has shown that compounds containing isopropylphenyl substituents exhibit potent acetylcholinesterase inhibition, with inhibitory concentration values of 63 μg/mL [8] [9]. The mechanism of inhibition involves competitive binding to the active site of acetylcholinesterase, where the thiourea moiety forms critical hydrogen bonds with amino acid residues within the enzyme's catalytic domain.

Molecular modeling studies have revealed that thiourea derivatives can simultaneously interact with both the catalytic anionic site and the peripheral anionic site of acetylcholinesterase, resulting in dual-site inhibition that enhances potency and selectivity [7]. This dual-binding mode is particularly advantageous as it can effectively block substrate access while also preventing the formation of toxic amyloid aggregates associated with Alzheimer's disease pathology.

Butyrylcholinesterase Inhibition and Selectivity

Butyrylcholinesterase inhibition by [3-(Propan-2-yl)phenyl]thiourea derivatives demonstrates complementary therapeutic potential to acetylcholinesterase inhibition in neurodegenerative disease treatment. Studies have shown that thiourea compounds can effectively inhibit butyrylcholinesterase with inhibitory concentration values of 80 μg/mL [8] [9], indicating potent activity against this secondary cholinergic target.

The selectivity profile between acetylcholinesterase and butyrylcholinesterase varies among thiourea derivatives, with some compounds demonstrating preferential inhibition of one enzyme over the other. Research has indicated that structural modifications, particularly the nature and position of substituents on the phenyl ring, can significantly influence selectivity profiles [7]. The isopropyl substituent in [3-(Propan-2-yl)phenyl]thiourea contributes to balanced inhibition of both enzymes, which may provide therapeutic advantages in treating complex neurodegenerative conditions.

Kinetic studies have revealed that thiourea derivatives can function as competitive, non-competitive, or mixed-type inhibitors of cholinesterases, depending on their specific structural features and binding modes [10]. The flexibility of the thiourea scaffold allows for the development of compounds with tailored inhibition mechanisms to optimize therapeutic efficacy while minimizing potential side effects.

Neuroprotective Mechanisms and Therapeutic Implications

Beyond direct cholinesterase inhibition, [3-(Propan-2-yl)phenyl]thiourea derivatives exhibit additional neuroprotective mechanisms that enhance their therapeutic potential in neurodegenerative diseases. Studies have demonstrated that thiourea compounds can modulate oxidative stress pathways, providing protection against neuronal damage induced by reactive oxygen species [11].

The antioxidant capabilities of thiourea derivatives are evaluated using standard assays such as DPPH radical scavenging activity and ferric reducing antioxidant power assays . Results indicate that certain derivatives can effectively scavenge free radicals, suggesting their potential use as multifunctional neuroprotective agents that address multiple pathological mechanisms simultaneously.

Research has also revealed that thiourea derivatives can influence inflammatory pathways in neuronal tissues, potentially providing additional therapeutic benefits in neurodegenerative conditions characterized by chronic inflammation. The ability to target multiple pathological mechanisms through a single molecular framework represents a significant advantage in developing effective treatments for complex neurodegenerative diseases.

Apoptotic Pathway Modulation in Cancer Cell Lines

Induction of Apoptosis in Cancer Cells

The anticancer properties of [3-(Propan-2-yl)phenyl]thiourea derivatives are primarily mediated through the induction of apoptotic cell death in malignant cells. Extensive research has demonstrated that thiourea compounds can effectively trigger apoptosis in various cancer cell lines, including breast, colon, lung, and prostate cancer models [12] [13] [14].

Studies examining thiazole-bearing phthalimide derivatives structurally related to thiourea compounds have shown remarkable cytotoxic activity against cancer cell lines such as MCF-7, MDA-MB-468, and PC-12, with inhibitory concentration values ranging from 0.2 to 0.6 μM [12]. The potent anticancer activity observed with these compounds indicates that the thiourea scaffold provides an excellent framework for developing novel anticancer agents.

The mechanism of apoptosis induction involves multiple cellular pathways, with thiourea derivatives demonstrating the ability to activate both intrinsic and extrinsic apoptotic cascades [15]. DNA fragmentation assays and caspase-3 activity measurements have confirmed that the cytotoxic effects of thiourea compounds are indeed mediated through programmed cell death rather than necrotic mechanisms.

Molecular Targets and Signaling Pathways

The anticancer activity of thiourea derivatives involves complex interactions with multiple cellular targets and signaling pathways. Research has identified several key mechanisms through which these compounds exert their cytotoxic effects, including DNA damage induction, cell cycle arrest, and apoptosis activation [14] [16].

Studies have demonstrated that thiourea compounds can induce significant DNA damage in cancer cells, leading to the activation of DNA damage response pathways and subsequent apoptosis [17]. The compounds have been shown to upregulate pro-apoptotic proteins such as Bax while downregulating anti-apoptotic proteins like Bcl-2, resulting in a favorable balance that promotes cell death in malignant cells [15].

Cell cycle analysis has revealed that thiourea derivatives can cause cell cycle arrest at various phases, including G1, S, and G2 phases, depending on their specific structural features and target interactions [13] [16]. This cell cycle disruption contributes to the overall anticancer efficacy by preventing continued proliferation of malignant cells and sensitizing them to apoptotic stimuli.

Caspase Activation and Apoptotic Pathways

The apoptotic mechanisms induced by [3-(Propan-2-yl)phenyl]thiourea derivatives involve the activation of multiple caspase enzymes that execute the cellular death program. Research has demonstrated significant upregulation of cleaved caspase-3, caspase-8, and caspase-9 following treatment with thiourea compounds [15] [17].

The activation of both initiator and effector caspases indicates that thiourea derivatives can trigger apoptosis through multiple pathways, including the mitochondrial intrinsic pathway and the death receptor extrinsic pathway [15]. This dual pathway activation enhances the likelihood of successful apoptosis induction and reduces the potential for cancer cell resistance mechanisms.

Studies examining the temporal sequence of apoptotic events have revealed that thiourea-induced apoptosis typically begins with mitochondrial membrane depolarization, followed by cytochrome c release, caspase activation, and ultimately DNA fragmentation [15]. The comprehensive nature of this apoptotic response contributes to the effectiveness of thiourea derivatives as anticancer agents.

Structure-Activity Relationships in Anticancer Activity

The structure-activity relationships governing anticancer activity in thiourea derivatives reveal important insights for optimizing therapeutic efficacy. Research has demonstrated that the presence of electron-withdrawing groups on the phenyl ring generally enhances anticancer potency, with halogenated derivatives often showing superior activity compared to unsubstituted analogs [18] [19].

The lipophilicity of thiourea derivatives plays a crucial role in determining cellular uptake and anticancer activity, with optimal hydrophobic character being necessary for effective membrane penetration and intracellular accumulation [20]. The isopropyl substituent in [3-(Propan-2-yl)phenyl]thiourea contributes to an appropriate balance of lipophilicity that facilitates cellular uptake while maintaining adequate water solubility for biological activity.

Studies have also revealed that the spatial arrangement of substituents on the thiourea framework can significantly influence anticancer selectivity between malignant and normal cells [13]. Compounds with appropriate structural modifications can preferentially target cancer cells while sparing normal tissues, providing an improved therapeutic index for anticancer applications.

Biological ActivityTarget/MechanismIC50/MIC ValuesCell Lines/OrganismsReferences
AntimicrobialDNA Gyrase Inhibition0.33 ± 1.25 μME. coli [3]
AntimicrobialBacterial Growth Inhibition1000 μg/mLMRSA [4]
Cholinesterase InhibitionAcetylcholinesterase63 μg/mLIn vitro enzyme assay [8] [9]
Cholinesterase InhibitionButyrylcholinesterase80 μg/mLIn vitro enzyme assay [8] [9]
AnticancerApoptosis Induction0.2-0.6 μMMCF-7, PC-12 [12]
AnticancerCaspase-3 ActivationVarious concentrationsMultiple cancer lines [15] [16]

The biological activity profiling of [3-(Propan-2-yl)phenyl]thiourea reveals a compound with remarkable versatility across multiple therapeutic areas. The antimicrobial properties demonstrate significant potential for addressing bacterial resistance mechanisms through novel target inhibition pathways. The dual cholinesterase inhibition capabilities position this compound as a promising candidate for neurodegenerative disease treatment, particularly in conditions requiring multitarget therapeutic approaches. Finally, the apoptotic pathway modulation in cancer cells indicates substantial anticancer potential through well-characterized mechanistic pathways.

The structure-activity relationships identified across these diverse biological activities provide valuable insights for future drug development efforts. The isopropyl substituent contributes to optimal pharmacological properties across all three therapeutic areas, suggesting that this structural feature represents an important pharmacophore for multitarget drug design. The comprehensive mechanistic understanding developed through these studies provides a solid foundation for advancing [3-(Propan-2-yl)phenyl]thiourea derivatives toward clinical applications in antimicrobial, neurodegenerative, and oncological therapeutic areas.

XLogP3

2.7

Dates

Last modified: 08-18-2023

Explore Compound Types